2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
CAS No.: 57626-32-1
Cat. No.: VC1990274
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57626-32-1 |
|---|---|
| Molecular Formula | C11H10N2OS |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |
| Standard InChI Key | CSNWEDRWWVJFHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |
Introduction
Chemical Properties and Structure
Molecular Identity and Structural Features
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone possesses a unique structure characterized by a 2-aminothiazole heterocyclic ring connected to a phenyl ketone through a methylene bridge. The compound's detailed chemical identity parameters are presented in Table 1.
Table 1: Chemical Identity Parameters of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone |
| CAS Number | 57626-32-1 |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.28 g/mol |
| Standard InChI | InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13) |
| InChI Key | CSNWEDRWWVJFHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N |
The structure features several key components:
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A 2-aminothiazole ring with an amino group at the 2-position
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A methylene (-CH2-) linker connecting the thiazole to the carbonyl
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A carbonyl group forming the ketone functionality
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A phenyl ring attached to the carbonyl
These structural elements contribute to the compound's reactivity, physicochemical properties, and biological activities .
Physical Properties
The physical and physicochemical properties of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone significantly influence its behavior in chemical reactions, biological systems, and pharmaceutical formulations. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
| Property | Value |
|---|---|
| Physical Appearance | Powder |
| Density | 1.309 g/cm³ |
| Boiling Point | 415.1°C at 760 mmHg |
| Flash Point | 204.8°C |
| Refractive Index | 1.659 |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation) |
Synthesis Methods
Hantzsch Thiazole Synthesis
The most common approach for synthesizing 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone and related 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of α-haloketones with thiourea to form the 2-aminothiazole core structure .
For 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone specifically, the synthesis would likely involve:
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Reaction of an appropriate phenacyl halide (α-halogenated acetophenone) with thiourea
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Cyclization to form the 2-aminothiazole ring
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Modifications to establish the required connectivity between the aminothiazole and phenylethanone groups
The general scheme for the Hantzsch synthesis can be illustrated as follows:
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An α-haloketone (typically derived from acetophenone) reacts with thiourea
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Cyclization occurs, forming the thiazole ring with an amino group at the 2-position
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Further modifications may be required to achieve the specific structure of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone
Alternative Synthetic Approaches
Several alternative synthetic routes can be employed to prepare 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone and related compounds:
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Direct Method: Using trichloroisocyanuric acid (TCCA) as a halogenating agent with acetophenone and thiourea under specific reaction conditions. This method has been reported to yield 2-aminothiazole derivatives efficiently .
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Modified Hantzsch Reaction: Variations of the classic Hantzsch synthesis employing different catalysts or reaction conditions to improve yields and selectivity.
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Condensation Reactions: Involving the reaction of appropriately functionalized precursors to construct the required connectivity between the aminothiazole and phenylethanone moieties .
The successful synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone typically requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems to ensure high yields and purity .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 2-aminothiazole derivatives, including 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone, is significantly influenced by various structural features:
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The Amino Group: The amino functionality at the 2-position of the thiazole ring is often essential for biological activity, serving as a hydrogen bond donor/acceptor in interactions with biological targets .
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The Thiazole Ring: Provides a rigid scaffold that positions functional groups in specific spatial orientations, crucial for receptor binding.
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The Phenyl Ring: Substitutions on the phenyl ring can dramatically alter biological activities. Electron-withdrawing or electron-donating groups at different positions can enhance specific pharmacological properties .
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The Methylene Bridge and Carbonyl Group: The linker between the thiazole and phenyl moieties affects the compound's flexibility and binding characteristics.
These structure-activity relationships provide valuable insights for the rational design and optimization of 2-aminothiazole derivatives for specific therapeutic applications .
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